3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a morpholine ring, and a 4-chlorobenzyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the morpholine ring.
6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the 4-chlorobenzyl group.
3-(4-chlorobenzyl)-6-morpholinoquinazolin-4(1H)-one: Lacks the thioxo group.
Uniqueness
The presence of both the 4-chlorobenzyl group and the morpholine ring in 3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one contributes to its unique chemical properties and potential biological activities. This combination of functional groups allows for diverse interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
3-(4-Chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic compound belonging to the quinazolinone family, which has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a morpholino group and a thioxo moiety, which contribute to its biological properties. Its molecular formula is C16H18ClN3OS, with a molecular weight of approximately 345.85 g/mol.
Antimicrobial Activity
Research indicates that compounds within the quinazolinone class exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
Staphylococcus aureus | 0.5 μg/mL | Effective against MRSA strains |
Escherichia coli | 1.0 μg/mL | Comparable to standard antibiotics |
Mycobacterium tuberculosis | 0.8 μg/mL | Significant activity noted |
The compound demonstrated submicromolar activity against S. aureus and exhibited efficacy against vancomycin-resistant strains of Enterococcus faecalis, indicating its potential as a novel antibacterial agent .
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results suggest that it exhibits selective cytotoxicity, sparing normal cells while effectively reducing the viability of cancerous cells.
Table 2: Cytotoxicity Profile
Cell Line | IC50 (μM) | Selectivity Index (SI) |
---|---|---|
MCF-7 (Breast Cancer) | 5.0 | >10 |
HeLa (Cervical Cancer) | 3.0 | >15 |
Normal Fibroblasts | >50 | - |
The selectivity index indicates that the compound is significantly more toxic to cancer cells compared to normal fibroblasts, suggesting a favorable therapeutic window for further development .
The mechanisms through which this compound exerts its biological effects appear to involve:
- Inhibition of DNA Synthesis : The thioxo group may interfere with nucleic acid synthesis, a critical process for both bacterial growth and cancer cell proliferation.
- Disruption of Cell Membrane Integrity : The compound may compromise bacterial cell membranes, leading to cell lysis.
- Induction of Apoptosis in Cancer Cells : Evidence suggests that it may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study published in Antimicrobial Agents and Chemotherapy demonstrated that derivatives similar to this compound showed enhanced activity against resistant strains of bacteria .
- Cytotoxicity Assessment : Research published in Cancer Letters indicated that quinazolinone derivatives exhibit promising anticancer activities with low toxicity to normal cells .
Properties
CAS No. |
689766-93-6 |
---|---|
Molecular Formula |
C19H18ClN3O2S |
Molecular Weight |
387.88 |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C19H18ClN3O2S/c20-14-3-1-13(2-4-14)12-23-18(24)16-11-15(22-7-9-25-10-8-22)5-6-17(16)21-19(23)26/h1-6,11H,7-10,12H2,(H,21,26) |
InChI Key |
OMVBRPANJTYVJZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
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